

# A Comparative Analysis of Nerandomilast for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Evaluation of a Novel Phosphodiesterase 4B Inhibitor Against Current Standards of Care in the Treatment of Idiopathic Pulmonary Fibrosis.

This guide provides a detailed comparative analysis of Nerandomilast (formerly BI 1015550), a first-in-class preferential phosphodiesterase 4B (PDE4B) inhibitor, against the established treatments for Idiopathic Pulmonary Fibrosis (IPF), Nintedanib and Pirfenidone. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, preclinical data, and pivotal clinical trial outcomes for these therapies. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for the cited clinical trials are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

# Introduction to Therapeutic Agents for Idiopathic Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue.[1] For years, the therapeutic landscape was limited to two antifibrotic agents, Nintedanib and Pirfenidone, which slow disease progression but are associated with significant side effects.[2] The recent emergence of Nerandomilast offers a novel therapeutic approach with a distinct mechanism of action, potentially addressing some of the unmet needs in IPF treatment.[1][3]



#### **Mechanism of Action**

The therapeutic agents discussed in this guide employ different mechanisms to combat the progression of pulmonary fibrosis.

Nerandomilast is an oral, preferential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme highly expressed in the lungs that plays a crucial role in inflammation and fibrosis.[4] By inhibiting PDE4B, Nerandomilast increases intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP has dual antifibrotic and anti-inflammatory effects, suppressing the activation of inflammatory cells and inhibiting fibroblast proliferation and their transformation into myofibroblasts, the key effector cells in fibrosis.

Nintedanib is an intracellular inhibitor that targets multiple tyrosine kinases. It blocks the activity of fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptors (VEGFR). By inhibiting these signaling pathways, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts into myofibroblasts.

Pirfenidone exhibits antifibrotic, anti-inflammatory, and antioxidant properties, though its exact molecular target is not fully elucidated. It is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF- $\beta$ ) and tumor necrosis factor-alpha (TNF- $\alpha$ ). This modulation of key signaling pathways helps to reduce fibroblast proliferation and the deposition of extracellular matrix.





Click to download full resolution via product page

**Caption:** Signaling pathways of Nerandomilast, Nintedanib, and Pirfenidone.

#### **Preclinical Evidence for Nerandomilast**

Preclinical studies have demonstrated the anti-inflammatory and antifibrotic properties of Nerandomilast in both in vitro and in vivo models of lung fibrosis. In a bleomycin-induced rat model, Nerandomilast improved lung mechanics and reduced fibrosis as assessed by microcomputed tomography and histology. It also led to a downregulation of epithelial injury biomarkers, indicating its antifibrotic efficacy. Furthermore, in vitro studies have shown that Nerandomilast suppresses TGF-β1-mediated fibroblast-to-myofibroblast transition and extracellular matrix gene expression, with synergistic effects observed when combined with Nintedanib.

#### **Clinical Trial Data**

The efficacy and safety of Nerandomilast, Nintedanib, and Pirfenidone have been evaluated in large, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The pivotal trials for each drug are FIBRONEER-IPF for Nerandomilast, the pooled INPULSIS-1 and INPULSIS-2 trials for Nintedanib, and the ASCEND trial for Pirfenidone.



# **Efficacy**

The primary endpoint in these trials was the change in Forced Vital Capacity (FVC), a key measure of lung function.

Table 1: Primary Efficacy Endpoint - Change in Forced Vital Capacity (FVC)

| Drug                    | Trial                    | Dosage                   | Treatme<br>nt<br>Duratio<br>n | Mean Change in FVC from Baselin e (mL/yea r) | Placebo | Differen<br>ce vs.<br>Placebo<br>(mL/yea<br>r) | p-value |
|-------------------------|--------------------------|--------------------------|-------------------------------|----------------------------------------------|---------|------------------------------------------------|---------|
| Nerando<br>milast       | FIBRON<br>EER-IPF        | 9 mg<br>twice<br>daily   | 52 weeks                      | -84.6                                        | -165.8  | 81.2                                           | <0.001  |
| 18 mg<br>twice<br>daily | -98.6                    | 67.2                     | <0.001                        |                                              |         |                                                |         |
| Nintedani<br>b          | INPULSI<br>S<br>(pooled) | 150 mg<br>twice<br>daily | 52 weeks                      | -114.7                                       | -239.9  | 125.2                                          | <0.001  |
| Pirfenido<br>ne         | ASCEND                   | 2403<br>mg/day           | 52 weeks                      | -235                                         | -428    | 193                                            | <0.001  |

Note: Data for Pirfenidone in the ASCEND trial is presented as the mean change in FVC at week 52, not annualized.

Table 2: Key Secondary Efficacy Endpoints



| Drug                             | Trial                            | Endpoint                                                                              | Result                | p-value         |
|----------------------------------|----------------------------------|---------------------------------------------------------------------------------------|-----------------------|-----------------|
| Nerandomilast                    | FIBRONEER-IPF                    | Time to first acute IPF exacerbation, hospitalization for respiratory cause, or death | Not met               | Not significant |
| Nintedanib                       | INPULSIS<br>(pooled)             | Time to first acute exacerbation                                                      | Hazard Ratio:<br>0.64 | 0.005           |
| Change in<br>SGRQ total<br>score | Difference vs.<br>Placebo: -2.80 | 0.02                                                                                  |                       |                 |
| Pirfenidone                      | ASCEND                           | Change in 6-<br>minute walk<br>distance                                               | Reduced decline       | 0.04            |
| Progression-free survival        | Hazard Ratio:<br>0.57            | <0.001                                                                                |                       |                 |

# **Safety and Tolerability**

The safety and tolerability profiles of the three drugs differ, which is an important consideration in clinical practice.

Table 3: Common Adverse Events (>10% incidence and more frequent than placebo)



| Adverse Event                | Nerandomilast<br>(18 mg)<br>FIBRONEER-<br>IPF (%) | Nintedanib<br>INPULSIS<br>(pooled) (%) | Pirfenidone<br>ASCEND (%) | Placebo<br>(pooled) (%) |
|------------------------------|---------------------------------------------------|----------------------------------------|---------------------------|-------------------------|
| Diarrhea                     | 36.6                                              | 62.4                                   | 18.8                      | 18.4 (INPULSIS)         |
| Nausea                       | Not reported >10%                                 | 24.5                                   | 36.1                      | 8.7 (INPULSIS)          |
| Decreased<br>Appetite        | Not reported >10%                                 | 10.3                                   | 20.7                      | 7.9 (ASCEND)            |
| Vomiting                     | Not reported >10%                                 | 11.6                                   | 12.9                      | 3.2 (INPULSIS)          |
| Abdominal Pain               | Not reported >10%                                 | 14.6                                   | 14.4                      | 4.3 (INPULSIS)          |
| Rash                         | Not reported >10%                                 | Not reported >10%                      | 28.1                      | 9.0 (ASCEND)            |
| Photosensitivity<br>Reaction | Not reported >10%                                 | Not reported >10%                      | 9.7                       | 1.1 (ASCEND)            |

Table 4: Treatment Discontinuation due to Adverse Events

| Drug                     | Trial             | Discontinuation<br>Rate (%) | Placebo<br>Discontinuation<br>Rate (%) |
|--------------------------|-------------------|-----------------------------|----------------------------------------|
| Nerandomilast (18<br>mg) | FIBRONEER-IPF     | 14.0                        | 10.7                                   |
| Nintedanib               | INPULSIS (pooled) | 20.6                        | 15.0                                   |
| Pirfenidone              | ASCEND            | 14.4                        | 10.8                                   |

# **Experimental Protocols**



The following sections provide an overview of the methodologies for the pivotal Phase 3 clinical trials.

# **FIBRONEER-IPF** (Nerandomilast)

- Official Title: A Double Blind, Randomized, Placebo-controlled Trial Evaluating the Efficacy and Safety of nerandomilast Over at Least 52 Weeks in Patients With Idiopathic Pulmonary Fibrosis (IPF).
- Design: A Phase 3, double-blind, randomized, placebo-controlled trial. Patients were randomized 1:1:1 to receive Nerandomilast 9 mg twice daily, Nerandomilast 18 mg twice daily, or placebo for at least 52 weeks. Randomization was stratified by the use of background antifibrotic therapy.
- Patient Population: 1,177 patients with IPF across more than 30 countries.
- · Inclusion Criteria: Diagnosis of IPF.
- Exclusion Criteria: Not detailed in the provided search results.
- Primary Endpoint: Absolute change from baseline in Forced Vital Capacity (FVC) in mL at week 52.
- Key Secondary Endpoint: Time to the first occurrence of a composite of acute IPF exacerbation, hospitalization for a respiratory cause, or death.

## **INPULSIS (Nintedanib)**

- Official Title: Efficacy and Safety of Nintedanib in Patients With Idiopathic Pulmonary Fibrosis.
- Design: Two replicate Phase 3, randomized, double-blind, placebo-controlled trials
   (INPULSIS-1 and INPULSIS-2). Patients were randomized 3:2 to receive Nintedanib 150 mg
   twice daily or placebo for 52 weeks.
- Patient Population: 1,066 patients in 24 countries.



- Inclusion Criteria: Age ≥40 years, diagnosis of IPF within 5 years, FVC ≥50% of predicted value, and diffusing capacity for carbon monoxide (DLCO) of 30–79% of predicted value.
- Exclusion Criteria: Not detailed in the provided search results.
- Primary Endpoint: Annual rate of decline in FVC in mL.
- Key Secondary Endpoints: Change from baseline in the total score on the St. George's Respiratory Questionnaire (SGRQ) and time to first acute exacerbation.

## **ASCEND (Pirfenidone)**

- Official Title: Efficacy and Safety of Pirfenidone in Patients with Idiopathic Pulmonary Fibrosis (IPF).
- Design: A Phase 3, randomized, double-blind, placebo-controlled trial. Patients were randomized 1:1 to receive oral Pirfenidone (2403 mg/day) or placebo for 52 weeks.
- Patient Population: 555 patients at 127 centers.
- Inclusion Criteria: Diagnosis of IPF, age 40-80 years, FVC 50-90% of predicted, DLCO 30-90% of predicted.
- Exclusion Criteria: Not detailed in the provided search results.
- Primary Endpoint: Change in percent predicted FVC from baseline to week 52.
- Key Secondary Endpoints: Change in 6-minute walk distance and progression-free survival.





Click to download full resolution via product page

Caption: Generalized workflow for the pivotal Phase 3 IPF clinical trials.

## Conclusion

Nerandomilast has demonstrated a statistically significant and clinically meaningful reduction in the decline of lung function in patients with IPF, as evidenced by the FIBRONEER-IPF trial. Its novel mechanism of action as a preferential PDE4B inhibitor offers a new therapeutic strategy



for this devastating disease. While it did not meet its key secondary endpoint related to acute exacerbations, hospitalizations, or death, the primary efficacy results are robust.

In comparison to the established therapies, Nintedanib and Pirfenidone, Nerandomilast shows a comparable effect in slowing FVC decline. The safety profile of Nerandomilast appears favorable, with a similar rate of discontinuation due to adverse events as placebo and a different spectrum of common side effects compared to Nintedanib and Pirfenidone. Specifically, the high incidence of diarrhea and nausea with Nintedanib, and nausea and rash with Pirfenidone, may not be as prominent with Nerandomilast, although diarrhea was the most frequent adverse event in the FIBRONEER-ILD trial.

The availability of a new therapeutic class for IPF is a significant advancement. The distinct mechanism of action and safety profile of Nerandomilast may offer a valuable alternative for patients who do not tolerate or respond adequately to existing treatments. Further research, including long-term extension studies and real-world evidence, will be crucial to fully elucidate the position of Nerandomilast in the clinical management of IPF.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pmlive.com [pmlive.com]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. Nerandomilast (Jascayd) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. A phase 3 trial of pirfenidone in patients with idiopathic pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Nerandomilast for Idiopathic Pulmonary Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10759912#comparative-study-of-terevalefim-in-different-models-of-fibrosis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com